methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
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Overview
Description
Methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline is a complex organic compound that combines the properties of methanesulfonic acid and a hexahydro-indoloquinoline derivative. Methanesulfonic acid is a colorless liquid with the molecular formula CH₃SO₃H, known for its strong acidity and high solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline typically involves multiple steps, starting with the preparation of methanesulfonic acid. Methanesulfonic acid can be synthesized by the oxidation of dimethyl sulfide using oxygen or chlorine . The indoloquinoline derivative can be synthesized through a series of cyclization and alkylation reactions involving appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by purification processes . The large-scale synthesis of the indoloquinoline derivative may involve optimized reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the indoloquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indoloquinoline ring.
Scientific Research Applications
Methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its strong acidity and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline involves its interaction with molecular targets and pathways. The compound’s strong acidity allows it to act as a proton donor in various chemical reactions. The indoloquinoline moiety can interact with biological targets, potentially inhibiting enzymes or modulating signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic Acid: A simpler compound with strong acidity and high solubility, used in various industrial applications.
Indoloquinoline Derivatives: A class of compounds with diverse biological activities and applications in medicinal chemistry.
Uniqueness
Methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline is unique due to its combination of methanesulfonic acid and indoloquinoline properties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
Properties
Molecular Formula |
C20H30N2O3S2 |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H26N2S.CH4O3S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;1-5(2,3)4/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
UWCVGPLTGZWHGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O |
Origin of Product |
United States |
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